6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one
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Overview
Description
6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one is a chemical compound with the molecular formula C15H18O2 . It is available from various suppliers .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the retrieved sources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved sources .Scientific Research Applications
Enzyme-catalyzed Asymmetric Synthesis
Enzyme-catalyzed reactions have been employed for the asymmetric synthesis of spiro[3.3]heptane derivatives, showcasing the potential for producing optically active compounds. Such methodologies could be applicable for synthesizing 6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one with specific stereochemistry, which may have implications in materials science or as intermediates in organic synthesis (Naemura & Furutani, 1990).
Novel Bornane Synthesis
Research into the solvolysis reactions of spiro compounds has led to novel synthetic pathways for bornane derivatives. This work may offer insights into new strategies for manipulating the spiro[3.3]heptan-2-one backbone for the synthesis of complex, biologically relevant structures (Föhlisch, Abu Bakr, & Fischer, 2002).
Cycloaddition Reactions and Rearrangements
Cycloaddition reactions involving spiro compounds have been studied, leading to novel rearrangements and potentially providing new pathways for functionalizing this compound for specific applications in organic synthesis (Şenol et al., 2016).
Electrochemical Studies
Electrochemical studies on spiro compounds reveal insights into their redox properties, which could be relevant for applications in electronic materials or as sensors. Understanding the electrochemical behavior of spiro[3.3]heptan-2-one derivatives may unlock new functionalities for these compounds (Mattiello & Rampazzo, 2001).
Polymerization and Material Applications
The cationic polymerization of spiro compounds, such as spiro[2,4]hepta-4,6-diene, demonstrates their potential utility in creating novel polymeric materials with unique properties. These findings could be extrapolated to the polymerization behavior of this compound, indicating its utility in material science (Kunitake, Ochiai, & Ohara, 1975).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(phenylmethoxymethyl)spiro[3.3]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c16-14-8-15(9-14)6-13(7-15)11-17-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRMEVAKWRZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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